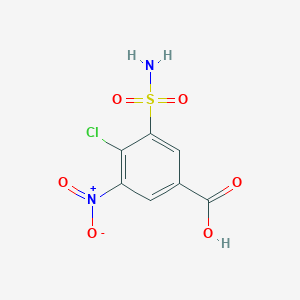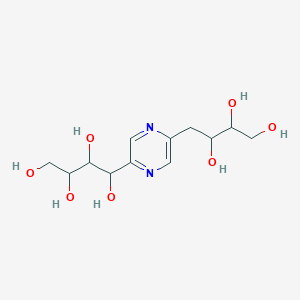![molecular formula C12H14BrNO3S B029418 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE CAS No. 58722-38-6](/img/structure/B29418.png)
2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H14BrNO3S. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a bromine atom, a pyrrolidine ring, and a sulfonyl group, making it a versatile intermediate in chemical reactions.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to have nanomolar activity against ck1γ and ck1ε .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature with stirring until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective equipment and controlled environments is essential due to the corrosive nature of bromine .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one.
Oxidation: Sulfone derivatives.
Scientific Research Applications
2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: In the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethan-1-one: Similar structure but with a methylsulfonyl group instead of a pyrrolidine-sulfonyl group.
2-Bromo-1-phenyl-ethan-1-one: Lacks the sulfonyl and pyrrolidine groups, making it less versatile in certain reactions.
Uniqueness
2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the pyrrolidine-sulfonyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .
Properties
IUPAC Name |
2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-9-12(15)10-3-5-11(6-4-10)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXLQROGLQKEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368824 |
Source


|
| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-38-6 |
Source


|
| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)








